
1-Methylpiperidine-3,4-dicarboxylic acid
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Overview
Description
1-Methylpiperidine-3,4-dicarboxylic acid is a piperidine derivative featuring a six-membered nitrogen-containing heterocyclic ring with a methyl group and two carboxylic acid substituents at positions 3 and 4. Piperidine derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their conformational flexibility and ability to participate in hydrogen bonding and metal coordination .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperidine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methylpiperidine with maleic anhydride followed by hydrolysis can yield the desired compound. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously removed, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups such as esters or amides. Reagents like thionyl chloride or phosphorus pentachloride are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
1-Methylpiperidine-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylpiperidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following sections compare 1-methylpiperidine-3,4-dicarboxylic acid with structurally or functionally related compounds, focusing on molecular features, applications, and research findings.
Structural Analogs in Heterocyclic Dicarboxylic Acids
Table 1: Structural Comparison of Dicarboxylic Acid Derivatives
Role in Enzyme Inhibition
- Pyridine-2,4-dicarboxylic acid : Exhibits inhibitory activity against LigI, an amidohydrolase involved in lignin degradation, with an apparent inhibition constant (Kᵢ) of 75 ± 2 μM. This highlights the importance of carboxylic acid positioning in enzyme binding .
- Thiazolidine-2,4-dicarboxylic acid : Acts as a safe L-cysteine precursor, releasing cysteine intracellularly. Its biological utility stems from its ability to bypass oxidative degradation pathways .
Biological Activity
1-Methylpiperidine-3,4-dicarboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its two carboxylic acid groups and a methyl group, is part of the piperidine family and has been studied for various applications in chemistry and biology.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- Two carboxylic acid groups at positions 3 and 4.
- One methyl group at position 1.
These functional groups contribute to its reactivity and interactions with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have reported that it can inhibit the growth of several cancer cell lines, including those from renal cell carcinoma and breast cancer . The mechanism appears to involve the inhibition of specific kinases associated with cancer progression, such as ERK5 .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- It may act as a ligand, binding to receptors or enzymes and modulating their activity.
- The presence of carboxylic acid groups allows for hydrogen bonding and ionic interactions with biological macromolecules.
Study on Anticancer Efficacy
A study assessed the growth inhibition of human renal cell carcinoma (A498) cells using this compound. The compound demonstrated a GI50 value of approximately 22.3 μM , indicating significant anticancer activity compared to control treatments .
Antimicrobial Activity Assessment
In another research effort, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at concentrations ranging from 50 to 100 μg/mL , highlighting its potential as a lead compound for developing new antibiotics.
Comparative Analysis
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Kinase inhibition, receptor binding |
Piperidine | Limited | No | General base properties |
1-Methylpiperidine-4-carboxylic acid | No | Limited | Less reactive due to fewer groups |
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-Methylpiperidine-3,4-dicarboxylic acid, and what analytical techniques validate its purity?
- Methodology :
-
Synthesis : Routes may involve alkylation of piperidine precursors (e.g., introducing a methyl group via reductive amination or nucleophilic substitution) followed by carboxylation using CO₂ (analogous to pyridine-3,4-dicarboxylic acid synthesis in ). Protecting groups like tert-butoxycarbonyl (Boc) can stabilize intermediates, as seen in piperidine derivatives .
-
Validation :
-
Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity).
-
Structure : ¹H/¹³C NMR (e.g., δ ~1.4 ppm for methyl protons, carboxylate protons at δ ~12-14 ppm) and FT-IR (C=O stretches ~1700 cm⁻¹) .
-
Crystallinity : Single-crystal X-ray diffraction (SC-XRD) refined via SHELX software .
- Table 1 : Example Synthetic Routes and Analytical Data
Route | Yield (%) | Key Conditions | Purity (HPLC) |
---|---|---|---|
Alkylation + CO₂ | 73 | High-pressure CO₂, 100°C | 98.5% |
Boc-protected intermediate | 63 | TFA deprotection | 97.8% |
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- Methodology :
- SC-XRD : Data collected using Mo/Kα radiation (λ = 0.71073 Å). Structure solved via direct methods (SHELXT) and refined with SHELXL .
- Key Parameters : Space group (e.g., orthorhombic Pna2₁), bond lengths (C-C ~1.54 Å, C=O ~1.21 Å), and torsional angles .
Q. What safety precautions are essential when handling this compound in the lab?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS Category 2A) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing stereochemical impurities?
- Methodology :
-
Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the piperidine ring .
-
Reaction Monitoring : In-situ FT-IR or Raman spectroscopy to track carboxylation progress .
-
Purification : Chiral HPLC or recrystallization in ethanol/water mixtures to isolate enantiomers .
Q. What strategies address contradictions in spectroscopic data between experimental and computational models for this compound?
- Methodology :
-
NMR Refinement : Compare experimental ¹H/¹³C shifts with DFT calculations (B3LYP/6-311+G(d,p)) to resolve tautomerism or solvent effects .
-
XRD vs. Computational Geometry : Use Mercury software to overlay experimental and optimized (Gaussian) structures, identifying discrepancies in dihedral angles .
Q. How does the compound function in designing stable metal-organic frameworks (MOFs), and what characterizes its coordination behavior with transition metals?
- Methodology :
-
Linker Role : The dicarboxylate groups coordinate to metals (e.g., Zn²⁺, Cd²⁺) to form 1D chains or 3D networks. Use hydrothermal synthesis (120°C, 24 hrs) .
-
Stability Tests : Thermogravimetric analysis (TGA) up to 500°C and PXRD post-exposure to humidity/pressure (e.g., Zr-MOFs retain crystallinity at 10 tons/cm²) .
- Table 2 : Example MOF Properties with this compound
Metal Node | Surface Area (m²/g) | Pore Size (Å) | Application |
---|---|---|---|
Zn²⁺ | 980 | 8.4 | Photoluminescence |
Zr⁶⁺ | 2200 | 12.1 | Catalysis |
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodology :
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-methylpiperidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-9-3-2-5(7(10)11)6(4-9)8(12)13/h5-6H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
PORXLSYPLHDDAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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